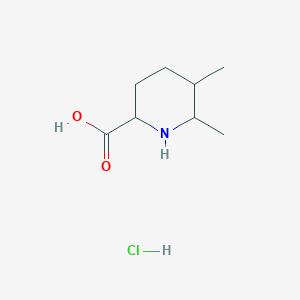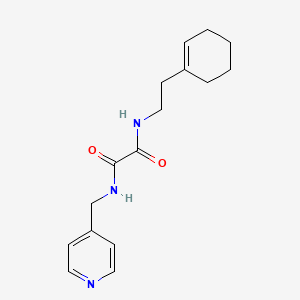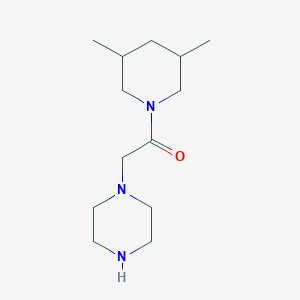
N-(4-Anilinophenyl)-5-oxoprolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Anilinophenyl)-5-oxoprolinamide: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an aniline group attached to a phenyl ring, further connected to a 5-oxoprolinamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Anilinophenyl)-5-oxoprolinamide typically involves the reaction of 4-aminodiphenylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out in an organic solvent, followed by vacuum distillation to recover the solvent. The residual solid is then dispersed in water, crystallized, filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reaction vessels, continuous stirring, and precise control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: N-(4-Anilinophenyl)-5-oxoprolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aniline group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry: N-(4-Anilinophenyl)-5-oxoprolinamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology: In biological research, this compound is studied for its potential as an inhibitor of bacterial biofilm formation. It has shown effectiveness in reducing biofilm formation by decreasing the concentration of cyclic di-GMP, a signaling molecule involved in biofilm development .
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of antibiofilm drugs. Its ability to inhibit biofilm formation makes it a promising candidate for treating chronic infections associated with biofilms .
Industry: In the industrial sector, this compound is used in the production of rubber antioxidants. Its antioxidant properties help in extending the lifespan of rubber products by preventing oxidative degradation .
作用机制
The mechanism of action of N-(4-Anilinophenyl)-5-oxoprolinamide involves its interaction with specific molecular targets and pathways. In the context of biofilm inhibition, the compound targets diguanylate cyclases, enzymes responsible for the synthesis of cyclic di-GMP. By inhibiting these enzymes, the compound reduces the concentration of cyclic di-GMP, thereby preventing biofilm formation .
相似化合物的比较
N-(4-Anilinophenyl)benzamide: This compound shares structural similarities with N-(4-Anilinophenyl)-5-oxoprolinamide and exhibits similar antibiofilm properties.
4-Anilinophenyl-1-phenethylpiperidine: Another structurally related compound, known for its use as a precursor in the synthesis of fentanyl and related analogs.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
属性
IUPAC Name |
N-(4-anilinophenyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-16-11-10-15(20-16)17(22)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIIWCMCYDEOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-[(thiomorpholin-4-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2562912.png)


![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)
![1-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2562919.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2562922.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)
![tert-butyl N-{3-hydroxyspiro[3.3]heptan-1-yl}carbamate](/img/structure/B2562924.png)




![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)
